molecular formula C23H28N4O5 B2939246 N-ISOPROPYL-2-{1-[2-(2-METHYL-1-PIPERIDINYL)-2-OXOETHYL]-2,4-DIOXO-1,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-3(2H)-YL}ACETAMIDE CAS No. 1251556-13-4

N-ISOPROPYL-2-{1-[2-(2-METHYL-1-PIPERIDINYL)-2-OXOETHYL]-2,4-DIOXO-1,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-3(2H)-YL}ACETAMIDE

Cat. No.: B2939246
CAS No.: 1251556-13-4
M. Wt: 440.5
InChI Key: LTZYXDNSLOUZPO-UHFFFAOYSA-N
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Description

N-Isopropyl-2-{1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl}acetamide is a structurally complex acetamide derivative featuring a benzofuropyrimidine core fused with a piperidinyl-oxoethyl substituent and an isopropyl acetamide side chain. This compound’s polycyclic architecture suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring planar aromatic interactions and hydrogen-bonding motifs.

Properties

IUPAC Name

2-[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-3-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5/c1-14(2)24-18(28)12-27-22(30)21-20(16-9-4-5-10-17(16)32-21)26(23(27)31)13-19(29)25-11-7-6-8-15(25)3/h4-5,9-10,14-15H,6-8,11-13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZYXDNSLOUZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NC(C)C)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-ISOPROPYL-2-{1-[2-(2-METHYL-1-PIPERIDINYL)-2-OXOETHYL]-2,4-DIOXO-1,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-3(2H)-YL}ACETAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzofuro[3,2-d]pyrimidine core, followed by the introduction of the piperidine ring and the isopropyl group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-ISOPROPYL-2-{1-[2-(2-METHYL-1-PIPERIDINYL)-2-OXOETHYL]-2,4-DIOXO-1,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-3(2H)-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-ISOPROPYL-2-{1-[2-(2-METHYL-1-PIPERIDINYL)-2-OXOETHYL]-2,4-DIOXO-1,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-3(2H)-YL}ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-ISOPROPYL-2-{1-[2-(2-METHYL-1-PIPERIDINYL)-2-OXOETHYL]-2,4-DIOXO-1,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-3(2H)-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact pathways and targets involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Target Compound

  • Core : Benzofuro[3,2-d]pyrimidine (fused tricyclic system).
  • Substituents :
    • Piperidinyl-oxoethyl group at position 1.
    • Isopropyl acetamide at position 2.
  • Key Functional Groups : 2,4-Dioxo, methyl-piperidinyl, and acetamide.

Analog 1: (S)-2-(1-Benzyl-5-(but-3-en-1-yl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11q)

  • Core : Benzo[e][1,4]diazepine (7-membered ring).
  • Substituents : Butenyl, benzyl, pyrimidopyrimidinyl, and methylphenyl acetamide.
  • Key Functional Groups: 2-Oxo, pyridinylamino, and acetamide.

Analog 2: (S)-1-(2-(Benzylamino)-2-oxoethyl)-3-isobutyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide (11o)

  • Core : Benzo[e][1,4]diazepine with carboxamide.
  • Substituents: Benzylamino-oxoethyl, isobutyl, phenyl, and pyrimidopyrimidinyl.
  • Physicochemical Properties : Purity = 96% (HPLC), Rf = 0.35 (1:10 MeOH:CH2Cl2), [α]D30 = +39.0.

Analog 3: 1-Ethoxycarbonylmethyl-2-(α-phenyl-β-nitro)propyl-3-n-propyl-2,4-dioxo-1,3,2-benzodiazaphosphorin

  • Core : Benzodiazaphosphorin (phosphorus-containing heterocycle).
  • Substituents : Ethoxycarbonylmethyl, nitro-phenylpropyl, and n-propyl.
  • Crystallography : Orthorhombic (Pbca), V = 4787.9 ų, Z = 8, R = 0.073.

Physicochemical and Structural Analysis

Compound Core Structure Key Substituents Purity/Rf/[α]D References
Target Compound Benzofuropyrimidine Piperidinyl-oxoethyl, isopropyl acetamide Data not available
11q Benzo[e][1,4]diazepine Butenyl, pyrimidopyrimidinyl, methylphenyl [1]
11o Benzo[e][1,4]diazepine Benzylamino-oxoethyl, isobutyl, phenyl 96% purity, Rf 0.35, [α]D +39 [2]
Benzodiazaphosphorin Benzodiazaphosphorin Ethoxycarbonylmethyl, nitro-phenylpropyl Crystallographic R = 0.074 [3]
  • Key Observations: Core Flexibility vs. Substituent Impact: The piperidinyl-oxoethyl group in the target compound may improve solubility compared to the nitro-phenylpropyl substituent in the benzodiazaphosphorin analog . Stereochemical Complexity: Unlike 11o (specific optical rotation [α]D +39), the target compound’s stereochemical data are unspecified, which could influence pharmacokinetics .

Research Implications and Limitations

  • Data Gaps : Absence of crystallographic or pharmacological data for the target compound limits direct functional comparisons.
  • Contradictions : While 11o’s high purity suggests robust synthetic routes , the target compound’s synthetic feasibility remains unverified.

Biological Activity

N-Isopropyl-2-{1-[2-(2-Methyl-1-Piperidinyl)-2-Oxoethyl]-2,4-Dioxo-1,4-Dihydro Benzofuro[3,2-D]Pyrimidin-3(2H)-Yl}Acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzofuro-pyrimidine framework with piperidine and isopropyl substituents. Its molecular formula is C_{19}H_{24}N_{4}O_{4}, and it exhibits properties typical of small-molecule inhibitors.

Research indicates that N-Isopropyl-2-{...}Acetamide acts primarily as a protein kinase inhibitor . Protein kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer. The compound's ability to inhibit specific kinases may lead to reduced cell proliferation and increased apoptosis in malignant cells .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies:

  • Anticancer Activity : In vitro studies have demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including glioblastoma and acute myeloid leukemia cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
  • Phospholipidosis : The compound has been shown to interact with lysosomal phospholipase A2 (PLA2G15), which is associated with phospholipid metabolism. Inhibiting this enzyme can lead to drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids in lysosomes. This effect may have implications for drug safety profiles during development .

Case Study 1: Glioblastoma Treatment

A study investigated the effects of N-Isopropyl-2-{...}Acetamide on glioblastoma cells. The results indicated a significant reduction in cell viability at concentrations above 5 µM, with IC50 values suggesting potent activity against this aggressive cancer type. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways and inhibited key survival signaling pathways .

Case Study 2: Acute Myeloid Leukemia

Another study focused on acute myeloid leukemia (AML) models where N-Isopropyl-2-{...}Acetamide was administered. The compound exhibited selective toxicity towards AML cells compared to normal hematopoietic cells. Flow cytometry analysis confirmed increased annexin V positivity, indicating enhanced apoptosis in treated cells .

Data Tables

Biological Activity Cell Line IC50 (µM) Mechanism
AnticancerGlioblastoma5Apoptosis induction
AnticancerAcute Myeloid Leukemia3Cell cycle arrest and apoptosis
PLA2G15 InhibitionVarious Cationic Compounds< 1Drug-induced phospholipidosis

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